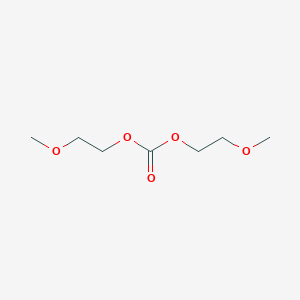![molecular formula C6H14O12P2 B1614674 [2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 34693-23-7](/img/structure/B1614674.png)
[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-fructofuranose 1,6-bisphosphate is a D-fructofuranose 1,6-bisphosphate with an alpha-configuration at the anomeric position. It is functionally related to an alpha-D-fructofuranose. It is a conjugate acid of an alpha-D-fructofuranose 1,6-bisphosphate(4-).
Fructose 1,6-bisphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Applications De Recherche Scientifique
Phosphonate Compounds in Biomedical Applications
Phosphonate compounds, including those with a structure similar to [2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate, are extensively used in biomedical research. They are effective as non-hydrolyzable phosphate mimics and have been utilized in enzyme inhibition, particularly in enzymes that use phosphates as substrates. Notably, acyclic nucleoside phosphonates (ANPs) and derivatives of non-nucleoside phosphonates such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) have shown promise in antiviral treatments and neurological disorder models due to their glutamatergic excitotoxicity inhibition properties (Krečmerová et al., 2022).
Novel Dinucleotide Analogs Synthesis
The synthesis of dinucleotide analogs is another significant area of research involving phosphonate compounds. These compounds are synthesized using strategies that ensure better control and efficiency, contributing to advancements in molecular biology and biochemistry (Valiyev et al., 2010).
Isoprenoid Biosynthesis
Isoprenoid biosynthesis via the MEP pathway is another crucial research area. Phosphonate compounds have been used as analogs in studies to understand the enzymatic processes involved in isoprenoid biosynthesis, which is vital for developing treatments targeting specific metabolic pathways (Meyer et al., 2003).
Transformation of Phosphonates to Phosphate in Bacteria
Understanding the transformation of phosphonates to phosphate in bacteria is critical for comprehending bacterial metabolism and its implications in various biological processes, including the biodegradation of industrial compounds (Kamat et al., 2011).
Anthelmintic Activity
Phosphonate compounds have been researched for their potential anthelmintic activity. Studies have shown that certain phosphonate derivatives exhibit significant activity against various parasites, which is important for developing new anthelmintic drugs (Pilgram & Hass, 1975).
Nucleophilic Transformations
Investigations into the nucleophilic transformations of cyclic phosphate triesters, leading to the production of phosphonates, are essential in understanding chemical reactions that are fundamental to many biochemical processes (Ashkenazi et al., 2004).
Catalysis of Hydrolysis Reactions
The catalysis of hydrolysis reactions of neutral phosphate and phosphonate esters is a significant area of study. Understanding these catalytic processes is important for various biochemical and industrial applications (Brown & Zamkanei, 1985).
Propriétés
| 34693-23-7 | |
Formule moléculaire |
C6H14O12P2 |
Poids moléculaire |
340.12 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1 |
Clé InChI |
RNBGYGVWRKECFJ-ZXXMMSQZSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |
| 488-69-7 34693-23-7 |
|
Synonymes |
fructose 1,6-bisphosphate fructose 1,6-diphosphate fructose-1,6-diphosphate fructose-1,6-diphosphate magnesium salt fructose-1,6-diphosphate, (alpha-D)-isomer fructose-1,6-diphosphate, (beta-D)-isomer fructose-1,6-diphosphate, (L)-isomer fructose-1,6-diphosphate, 2-(18)O-labeled fructose-1,6-diphosphate, barium (1:2) salt fructose-1,6-diphosphate, calcium (1:2) salt fructose-1,6-diphosphate, calcium salt fructose-1,6-diphosphate, disodium salt fructose-1,6-diphosphate, monosodium salt fructose-1,6-diphosphate, sodium salt, monohydrate fructose-1,6-diphosphate, tetrapotassium salt fructose-1,6-diphosphate, tetrasodium salt fructose-1,6-diphosphate, trisodium salt Sr-FDP strontium fructose 1,6-diphosphate strontium fructose-1,6-diphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


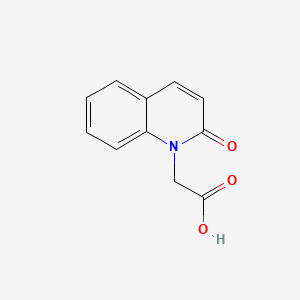
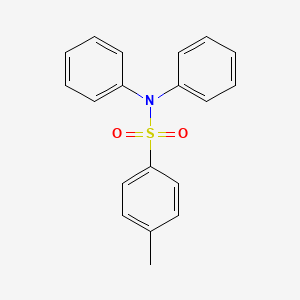
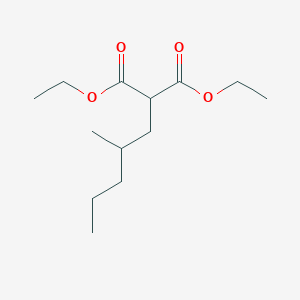
![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![1-Chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1614601.png)
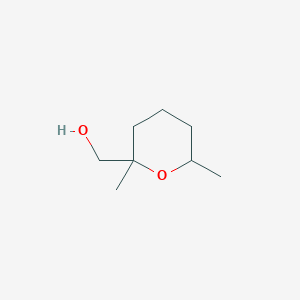
![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)
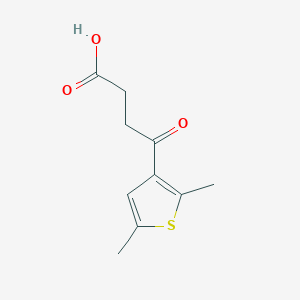
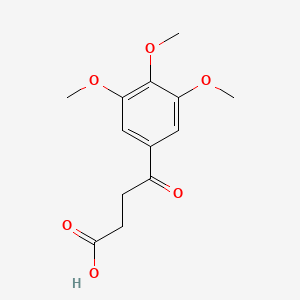


![3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]](/img/structure/B1614610.png)
